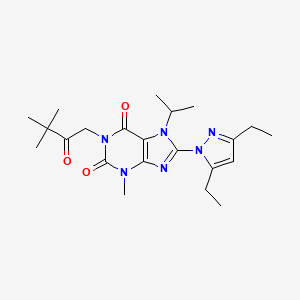![molecular formula C30H27FN4O3S B2400919 N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1189956-95-3](/img/structure/B2400919.png)
N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the indole moiety, and subsequent functionalization with the fluorobenzyl and isobutyl groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: This step may involve the use of indole derivatives and coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Quinazoline derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives with different substituents. Examples include:
- N-(4-chlorobenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- N-(4-methylbenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties. The presence of the fluorobenzyl group, for example, can influence the compound’s lipophilicity and binding affinity to targets.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O3S/c1-18(2)16-35-29(38)23-12-9-20(28(37)33-14-19-7-10-21(31)11-8-19)13-26(23)34-30(35)39-17-27(36)24-15-32-25-6-4-3-5-22(24)25/h3-13,15,18,32H,14,16-17H2,1-2H3,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFLNOWFPZJGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)



![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)
![2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2400848.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)
![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)



